2-Benzofuranamine, N-methyl-N-phenyl-
Description
2-Benzofuranamine, N-methyl-N-phenyl- is a benzofuran derivative characterized by an amine group substituted with a methyl and a phenyl group at the nitrogen atom. The benzofuran moiety consists of a fused benzene and furan ring system, imparting unique electronic and steric properties compared to simpler aromatic amines.
Properties
CAS No. |
174832-50-9 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-methyl-N-phenyl-1-benzofuran-2-amine |
InChI |
InChI=1S/C15H13NO/c1-16(13-8-3-2-4-9-13)15-11-12-7-5-6-10-14(12)17-15/h2-11H,1H3 |
InChI Key |
JFSOUZKZURPOLO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Synonyms |
2-Benzofuranamine, N-methyl-N-phenyl- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including N-Methyl-N-phenylbenzofuran-2-amine, often utilizes advanced synthetic techniques to ensure high purity and yield. These methods may include catalytic processes and optimized reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenylbenzofuran-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-amine derivatives .
Scientific Research Applications
N-Methyl-N-phenylbenzofuran-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenylbenzofuran-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Physicochemical Properties
- Boiling/Melting Points : Benzofuran derivatives generally exhibit higher melting points due to increased molecular rigidity and intermolecular interactions. For example, N-Benzyl-N-(2-methoxyphenyl)amine (MW 213.28) has a higher molecular weight than Benzenamine, N-methyl-N-phenyl (MW 183.25), suggesting distinct thermal stability .
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